N-(4-(pyridin-4-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
The compound “N-(4-(pyridin-4-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiazole ring, and a carboxamide group . These functional groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thiazole rings suggests that this compound could have aromatic properties, which could affect its reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and thiazole rings could contribute to its solubility in polar solvents .Scientific Research Applications
Chemical Structure and Reactivity
N-(4-(pyridin-4-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound characterized by a complex structure that contributes to its reactivity and potential applications in various fields of scientific research. Studies on similar structures have shown that such compounds can exhibit diverse biological activities, including anticancer, antimicrobial, and antiallergic properties. The presence of pyridine and thiazole rings in its structure is particularly noteworthy as these moieties have been found to play a crucial role in the biological activity of related compounds. For instance, pyridine and thiazole derivatives have been shown to exhibit tumor inhibitory and antioxidant activities, highlighting their potential in the development of novel therapeutics (Gezginci et al., 1998).
Potential in Drug Discovery
The synthesis and characterization of compounds with structures similar to N-(4-(pyridin-4-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide have led to the identification of potential anticancer and antimicrobial agents. For example, research on substituted 3,4-dihydronaphthalene derivatives has revealed compounds with promising carcinoma growth inhibition, suggesting a path toward the development of new cancer treatments (Haiba et al., 2014). Similarly, antimycobacterial activity studies have found that pyridine and pyrazine derivatives can be effective against Mycobacterium tuberculosis, indicating their potential in addressing tuberculosis and related bacterial infections (Gezginci et al., 1998).
Applications in Material Science
Beyond biomedical applications, compounds with similar structural features have also been explored for their material science applications, such as in the synthesis of novel polyfunctional materials with magnetic properties. The synthesis of pyridyldicarboxamide-based multinuclear complexes, for instance, has been investigated for their structural characterizations and magnetic properties, showcasing the versatility of pyridine and thiazole derivatives in the development of new materials (Li et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(16-6-5-13-3-1-2-4-15(13)11-16)22-19-21-17(12-24-19)14-7-9-20-10-8-14/h5-12H,1-4H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXWEEQINPOWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-4-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
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